molecular formula C20H21ClN6O2S B12637898 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone

2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone

Cat. No.: B12637898
M. Wt: 444.9 g/mol
InChI Key: DYHUSTLAXWETMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone is a complex organic compound that belongs to the class of pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer treatment .

Preparation Methods

The synthesis of 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine core: This step involves the condensation of appropriate precursors under specific conditions to form the core structure.

    Introduction of the 3-chlorophenyl group: This step involves the substitution reaction to introduce the 3-chlorophenyl group at the desired position.

    Thioether formation: This step involves the reaction of the intermediate with a thiol reagent to form the thioether linkage.

    Morpholinoethanone attachment: This final step involves the reaction of the intermediate with morpholinoethanone to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules.

    Biology: It is studied for its potential as a CDK inhibitor, which can be used in cancer research to understand cell cycle regulation.

    Medicine: The compound is investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone involves the inhibition of CDKs. CDKs are enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins, which is essential for cell cycle progression .

Comparison with Similar Compounds

Similar compounds to 2-((8-(3-Chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-1-morpholinoethanone include other pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its potent CDK inhibitory activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H21ClN6O2S

Molecular Weight

444.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraen-8-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H21ClN6O2S/c21-14-3-1-4-15(11-14)27-19-16(12-23-27)18-22-5-2-6-26(18)20(24-19)30-13-17(28)25-7-9-29-10-8-25/h1,3-4,11-12H,2,5-10,13H2

InChI Key

DYHUSTLAXWETMR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C3=C(N=C(N2C1)SCC(=O)N4CCOCC4)N(N=C3)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.